molecular formula C5HCl4N B1585559 2,3,4,5-Tetrachloropyridine CAS No. 2808-86-8

2,3,4,5-Tetrachloropyridine

Cat. No. B1585559
CAS RN: 2808-86-8
M. Wt: 216.9 g/mol
InChI Key: DLOOKZXVYJHDIY-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrachloropyridine is a colorless to yellow liquid or semi-solid or solid compound . It has a CAS Number of 2808-86-8 and a molecular weight of 216.88 .


Synthesis Analysis

2,3,4,5-Tetrachloropyridine can be synthesized from pentachloropyridine . The reaction of pentachloropyridine with sodium benzenesulfonate under ultrasonic irradiation can lead to the formation of 4-Phenylsulfonyl-2,3,5,6-tetrachloropyridine .


Molecular Structure Analysis

The linear formula of 2,3,4,5-Tetrachloropyridine is C5HCl4N . The molecular structure of this compound can be found in various chemical databases .


Physical And Chemical Properties Analysis

2,3,4,5-Tetrachloropyridine is stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

2,3,4,5-Tetrachloropyridine (TCP) has significant applications in chemical synthesis, particularly in the formation of arylated pyridines. The Suzuki–Miyaura reaction of 2,3,5,6-tetrachloropyridine, a variant of TCP, has been optimized for the site-selective synthesis of mono-, di-, tri-, and tetraarylated pyridines (Reimann et al., 2015). Another study highlights an efficient synthesis approach for pyridines using cyclic six-membered imines, closely related to TCP (Kimpe et al., 1996).

TCP's solubility in supercritical carbon dioxide has been measured, indicating that it increases with pressure under isothermal conditions and decreases with increasing temperature under isobaric conditions (Hong-you et al., 2014). This data is crucial for its use in pharmaceutical and pesticide synthesis.

Electrophilic Halogenation

Effective chlorination of TCP to pentachloropyridine under mild conditions has been achieved, with hexachloroethane being a more selective electrophilic chlorination agent (Joshi et al., 2004). This finding is important for further chemical modifications and syntheses.

Fluorescence and UV Properties

TCP derivatives exhibit interesting UV/Vis and fluorescence properties. For instance, tetraalkynylpyridines prepared from 2,3,5,6-tetrachloropyridines show high fluorescence quantum yields, with the position of absorption and emission bands tunable by varying the alkynyl substituent and other substituents on the pyridine moiety (Ehlers et al., 2014).

Interaction with DNA

A study on tetrapyridylporphyrins containing four chloro(2,2'-bipyridine)platinum(II) complexes attached to the peripheral pyridine ligands of TCP demonstrated their interaction with DNA, particularly binding at the DNA major grooves (Naue et al., 2009). This insight has implications for the study of DNA-interactive compounds.

Catalytic and Synthetic Applications

In the realm of catalysis, TCP has been used in palladium-catalyzed carbonylation reactions, providing a convenient method for such reactions in standard laboratory settings (Hull & Wang, 2004). Additionally, ultrasound-assisted site-selective alkynylation of TCP under Pd/C Cu catalysis offers an efficient method for obtaining dichloropyridine derivatives (Bhavani et al., 2016).

Safety And Hazards

2,3,4,5-Tetrachloropyridine is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . The precautionary statements include P270 (Do not eat, drink or smoke when using this product), P264 (Wash thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P337+P313 (If eye irritation persists: Get medical advice/attention), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P362+P364 (Take off contaminated clothing and wash it before reuse), P332+P313 (If skin irritation occurs: Get medical advice/attention), P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth), and P501 (Dispose of contents/container to an approved waste disposal plant) .

Future Directions

2,3,4,5-Tetrachloropyridine and other perhalogenated pyridines have broad applications in many fields of chemistry . They are used as building blocks in the synthesis of chemically relevant organic compounds . The utility of these compounds is expected to grow with the development of new synthetic strategies and applications .

properties

IUPAC Name

2,3,4,5-tetrachloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl4N/c6-2-1-10-5(9)4(8)3(2)7/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLOOKZXVYJHDIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4041315
Record name 2,3,4,5-Tetrachloropyridine
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Molecular Weight

216.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2,3,4,5-Tetrachloropyridine

CAS RN

2808-86-8, 33752-16-8
Record name 2,3,4,5-Tetrachloropyridine
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Record name 2,3,4,5-Tetrachloropyridine
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Record name Pyridine, 2,3,4,5-tetrachloro-
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Record name 2,3,4,5-Tetrachloropyridine
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Record name 2,3,4,5-tetrachloropyridine
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Record name 2,3,4,5-TETRACHLOROPYRIDINE
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Synthesis routes and methods I

Procedure details

Another method of preparing tetrachloropyridines is taught in Collins et al., J. Chem. Soc. (C) pages 167-174 (1971) wherein pentachloropyridine is reacted with hydrazine hydrate in ethanol and the resulting tetrachloro-4 and/or 2-hydrazinopyridine is oxidized with aqueous copper sulfate or silver oxide in ethanol. This reference also teaches pyrolyzing tetrachloro-4-hydrazinopyridine in sand at 160° C. to yield tetrachloropyridine. In addition, this reference teaches the preparation of 2,3,6-trichloropyridine from the reaction of tetrachloro-4-hydrazinopyridine with cuprous oxide in hot water.
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tetrachloropyridines
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Synthesis routes and methods II

Procedure details

The reaction of pentachloropyridine with a source of iodide ions and a proton donor in a solvent to form symmetrical tetrachloropyridine takes place in high yield and in a reasonable time period provided the reactants are heated sufficiently. The product is recovered by known techniques such as distillation.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
P Zhong, H Hu, S Guo - Synthetic communications, 2004 - Taylor & Francis
Reaction of trichloroacetaldehyde and acrylonitrile in the presence of a catalytic amount of copper (I) chloride in ionic liquid afforded 2,3,5‐trichloropyridine, fluorination of which with KF …
Number of citations: 15 www.tandfonline.com
P Sutter, CD Weis - Journal of Heterocyclic Chemistry, 1980 - Wiley Online Library
The high specificity of the reduction system zinc and ammonium salts in dimethyl methylphosphonate as solvent is demonstrated in several reductive dechlorination reactions of …
Number of citations: 9 onlinelibrary.wiley.com
WJ Sell - Journal of the Chemical Society, Transactions, 1912 - pubs.rsc.org
In order if possible to throw some light on the above reaction, it was determined to examine the nature of this gaseous product. Examination showed that the gas collected was mainly a …
Number of citations: 1 pubs.rsc.org
WJ Sell - Journal of the Chemical Society, Transactions, 1912 - pubs.rsc.org
… The Action of Sodium Methoxide on 2 : 3 : 4 : 5-Tetrachloropyridine. Part II. … 2 : 3 : 4 : 5-Tetrachloropyridine. Part II. … 2 : 3 : 4 : 5-TETRACHLOROPYRIDINE. PART 11. …
Number of citations: 2 pubs.rsc.org
WJ Sell, FW Dootson - Journal of the Chemical Society, Transactions, 1903 - pubs.rsc.org
… The first compound experimented on in this direction was 2 : 3 : 4 : 5-tetrachloropyridine, and a preliminary trial having … Ammonia interacts with 2 : 3 : 4 : 5-tetrachloropyridine, giving …
Number of citations: 1 pubs.rsc.org
HJ Den Hertog, J Maas, CR Kolder… - Recueil des Travaux …, 1955 - Wiley Online Library
The action of phosphorus oxychloride and sulphuryl chloride on 4‐chloro‐ and 4‐hydroxypyridine‐N‐oxide and on their 3‐chloro‐derivatives has been investigated. Under the …
Number of citations: 15 onlinelibrary.wiley.com
DE Bublitz - Journal of Heterocyclic Chemistry, 1972 - Wiley Online Library
N‐Methoxy methyl sulfates of 2,3,4,5‐ and 2,3,5,6‐tetrachloropyridine, 3,4,5‐ and 3,4,6‐trichloropyridazine, pentachloropyridine, and tetrachloropyridazine have been prepared. Their …
Number of citations: 5 onlinelibrary.wiley.com
JE Purvis - Journal of the Chemical Society, Transactions, 1913 - pubs.rsc.org
… and vapour); 4-phenylpyridine (solution and vapour); 3: 5-dichloropyridine (vapour); 2: 3: 5-trichloropyridine (vapour); 3: 4: 5-trichloropyridine (vapour); 2: 3: 4: 5-tetrachloropyridine (…
Number of citations: 4 pubs.rsc.org
CS Giam, SD Abbott, RC Hall - Organic Preparations and …, 1971 - Taylor & Francis
The first procedure involved the decarboxylation of picloram in a glass-tube furnace at 385O and in the presence of wet ether. yield was satisfactory, the use of highly inflammable ether …
Number of citations: 0 www.tandfonline.com
F Binns, SM Roberts, H Suschitzky - Journal of the Chemical Society C …, 1970 - pubs.rsc.org
The formation of 2,3,6-trichloropyridine, the main product from the reduction of pentachloropyridine with lithium aluminium hydride in ether has been rationalized on the basis of addition …
Number of citations: 6 pubs.rsc.org

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